molecular formula C7H9N3O2 B3023147 Methyl 3-amino-6-methylpyrazine-2-carboxylate CAS No. 2032-84-0

Methyl 3-amino-6-methylpyrazine-2-carboxylate

Cat. No. B3023147
CAS RN: 2032-84-0
M. Wt: 167.17
InChI Key: VFKIJMHDBGWTIH-UHFFFAOYSA-N
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Description

“Methyl 3-amino-6-methylpyrazine-2-carboxylate” is a chemical compound with the CAS Number 2032-84-0 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-6-methylpyrazine-2-carboxylate” is characterized by a pyrazine ring substituted by a methoxycarbonyl group at position 2 and an amino group at position 3 . The molecular weight of the compound is 167.17 .


Physical And Chemical Properties Analysis

“Methyl 3-amino-6-methylpyrazine-2-carboxylate” is a solid compound . It has a molecular weight of 167.17 . The compound is slightly soluble in water, ethanol, and acetone. It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 3-amino-6-methylpyrazine-2-carboxylate:

Pharmaceutical Development

Methyl 3-amino-6-methylpyrazine-2-carboxylate: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be used in the development of drugs targeting specific enzymes and receptors. For instance, it can be utilized in the synthesis of anti-inflammatory and anti-cancer agents due to its ability to interact with biological targets effectively .

Agrochemical Research

In agrochemical research, Methyl 3-amino-6-methylpyrazine-2-carboxylate is explored for its potential as a precursor in the synthesis of herbicides and pesticides. Its chemical properties make it suitable for developing compounds that can protect crops from pests and diseases, thereby enhancing agricultural productivity .

Material Science

This compound is also significant in material science, particularly in the development of advanced materials. It can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and conductivity. These materials have applications in various industries, including electronics and aerospace .

Chemical Synthesis

Methyl 3-amino-6-methylpyrazine-2-carboxylate: serves as a key building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, leading to the formation of complex molecules. This makes it an essential component in the synthesis of new chemical entities for research and industrial purposes .

Biochemical Studies

In biochemical studies, this compound is used to investigate enzyme mechanisms and protein interactions. Its structure enables it to act as a probe or inhibitor in enzymatic assays, providing insights into the biochemical pathways and potential therapeutic targets .

Environmental Science

Research in environmental science leverages Methyl 3-amino-6-methylpyrazine-2-carboxylate for the development of sensors and detection systems. These systems can monitor environmental pollutants and toxins, contributing to environmental protection and sustainability efforts .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential to enhance the pharmacokinetic properties of drugs. By modifying its structure, researchers can improve the solubility, stability, and bioavailability of therapeutic agents, leading to more effective treatments .

Analytical Chemistry

Methyl 3-amino-6-methylpyrazine-2-carboxylate: is also used in analytical chemistry for the development of analytical methods and standards. Its well-defined chemical properties make it suitable for use as a reference material in various analytical techniques, including chromatography and spectroscopy .

Safety and Hazards

“Methyl 3-amino-6-methylpyrazine-2-carboxylate” is classified as a dangerous compound. It has a GHS05 pictogram, and the hazard statement is H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), among others .

properties

IUPAC Name

methyl 3-amino-6-methylpyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-3-9-6(8)5(10-4)7(11)12-2/h3H,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKIJMHDBGWTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40730399
Record name Methyl 3-amino-6-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-6-methylpyrazine-2-carboxylate

CAS RN

4896-36-0, 2032-84-0
Record name Methyl 3-amino-6-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-6-methylpyrazine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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